N,N-dimethyl-1-[3-(5-methylsulfanylpyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1-pyridin-3-ylmethanamine
Description
N,N-dimethyl-1-[3-(5-methylsulfanylpyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1-pyridin-3-ylmethanamine is a complex organic compound that features a unique structure combining pyridine and oxadiazole rings with a methylsulfanyl substituent
Properties
IUPAC Name |
N,N-dimethyl-1-[3-(5-methylsulfanylpyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1-pyridin-3-ylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5OS/c1-21(2)14(11-5-4-8-17-9-11)16-19-15(20-22-16)13-7-6-12(23-3)10-18-13/h4-10,14H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNZCBMCNKMBDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C1=CN=CC=C1)C2=NC(=NO2)C3=NC=C(C=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1-[3-(5-methylsulfanylpyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1-pyridin-3-ylmethanamine typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the Pyridine Ring: The pyridine moiety can be introduced via a coupling reaction, such as Suzuki or Stille coupling, using appropriate pyridine boronic acids or stannanes.
N,N-Dimethylation: The final step involves the dimethylation of the amine group, which can be accomplished using reagents like formaldehyde and formic acid (Eschweiler-Clarke reaction) or methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Nitrated or halogenated pyridine derivatives.
Scientific Research Applications
N,N-dimethyl-1-[3-(5-methylsulfanylpyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1-pyridin-3-ylmethanamine has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Biological Studies: The compound can be used to study the interactions with biological macromolecules, such as proteins and nucleic acids.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism by which N,N-dimethyl-1-[3-(5-methylsulfanylpyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1-pyridin-3-ylmethanamine exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or interaction with nucleic acids.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-1-[3-(5-methylsulfanylpyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1-pyridin-2-ylmethanamine: Similar structure but with a different position of the pyridine ring.
N,N-dimethyl-1-[3-(5-methylsulfanylpyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1-pyridin-4-ylmethanamine: Similar structure but with a different position of the pyridine ring.
Uniqueness
The unique combination of the oxadiazole and pyridine rings with the methylsulfanyl substituent in N,N-dimethyl-1-[3-(5-methylsulfanylpyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1-pyridin-3-ylmethanamine provides distinct electronic and steric properties that can be exploited in various applications, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
